molecular formula C14H12O3 B062300 Methyl 3-(4-hydroxyphenyl)benzoate CAS No. 192376-76-4

Methyl 3-(4-hydroxyphenyl)benzoate

Cat. No.: B062300
CAS No.: 192376-76-4
M. Wt: 228.24 g/mol
InChI Key: ZWSVMMHYHQNTKA-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)benzoate is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid and features a hydroxyphenyl group attached to the benzoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)benzoate, also known as Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate, is a chemical compound used in laboratory settings The primary targets of this compound are not clearly identified in the available literature

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For this compound, it’s important to store the compound in a dry, cool, and well-ventilated place . Environmental factors such as temperature, light, and pH can potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to yield various hydroxy derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenyl benzoates.

Comparison with Similar Compounds

    Methyl 4-(3-hydroxyphenyl)benzoate: Similar structure but with the hydroxy group in a different position.

    Methyl 4-hydroxybenzoate:

    Methyl 3-hydroxybenzoate: Another isomer with different properties and applications.

Uniqueness: Methyl 3-(4-hydroxyphenyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research areas.

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSVMMHYHQNTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408275
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192376-76-4
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid 3'-carboxybiphenyl-4-ol (1.5 g) was suspended in methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was heated at reflux for 16 hours. After cooling, the mixture was basified by the addition of solid sodium hydrogen carbonate. The white solid which formed was filtered and washed with copious amounts of water to give the sub-title compound as a white solid (1.5 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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